molecular formula C11H13NO3 B109748 N-(4-Methoxyphenyl)-3-oxobutanamide CAS No. 5437-98-9

N-(4-Methoxyphenyl)-3-oxobutanamide

Cat. No. B109748
CAS RN: 5437-98-9
M. Wt: 207.23 g/mol
InChI Key: SWAJJKROCOJICG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-oxobutanamide, also known as 4-Methoxyphenylacetamide (4-MPAM), is an organic compound that has been studied for its potential medicinal applications. It is a derivative of butanamide, in which the nitrogen atom is replaced by a phenyl group with a methoxy group attached. 4-MPAM has been studied for its ability to act as an inhibitor of enzymes involved in the biosynthesis of certain hormones, making it a potentially useful tool in the treatment of various diseases.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-Methoxyphenyl)-3-oxobutanamide: is utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The compound can undergo reactions to form structures like triazoles, which are known for their significant biological activities. These heterocycles are used in the development of various medications due to their excellent metabolic and thermal stability .

Safety and Hazards

The safety data sheet for a related compound, 4’-Methoxyacetophenone, indicates that it is harmful if swallowed and causes skin and eye irritation .

Mechanism of Action

Target of Action

The primary targets of N-(4-Methoxyphenyl)-3-oxobutanamide are currently unknown. This compound is a chemical substance with the molecular formula C11H13NO3

Pharmacokinetics

The compound has a molecular weight of 207.23 , which is within the range that allows for good bioavailability.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJJKROCOJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044689
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-3-oxobutanamide

CAS RN

5437-98-9
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-Methoxyacetoacetanilide
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Record name 4'-Methoxyacetoacetanilide
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Record name 4'-Methoxyacetoacetanilide
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Record name Butanamide, N-(4-methoxyphenyl)-3-oxo-
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Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-methoxyacetoacetanilide
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Record name 4'-METHOXYACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes N-(4-Methoxyphenyl)-3-oxobutanamide an effective ligand for Suzuki-Miyaura cross-coupling reactions?

A1: While the provided research doesn't delve into the specific mechanistic interactions, it highlights the effectiveness of N-(4-Methoxyphenyl)-3-oxobutanamide (and other β-oxo amides) as ligands in palladium-catalyzed Suzuki-Miyaura reactions. [] This effectiveness likely stems from the structural features of β-oxo amides. These molecules possess both a carbonyl and an amide group, which can act as coordinating sites for the palladium catalyst. This coordination can stabilize the palladium species involved in the catalytic cycle, potentially facilitating oxidative addition, transmetalation, and reductive elimination steps crucial for successful cross-coupling. Furthermore, the study demonstrates the ligand's ability to facilitate the coupling of challenging substrates like deactivated aryl chlorides and heteroaryl halides, indicating its versatility and potential for broad synthetic applications. []

Q2: Are there any studies comparing the efficacy of N-(4-Methoxyphenyl)-3-oxobutanamide to other ligands in Suzuki-Miyaura coupling reactions?

A2: The provided research focuses on highlighting the efficacy of N-(4-Methoxyphenyl)-3-oxobutanamide as a novel, inexpensive, and efficient ligand for Suzuki-Miyaura coupling. [] While direct comparisons to other established ligands aren't provided in this specific study, such comparative studies would be valuable for positioning N-(4-Methoxyphenyl)-3-oxobutanamide within the broader landscape of ligands used in this important reaction. Future research exploring these comparative aspects, including reaction yields, catalyst loadings, substrate scope, and reaction conditions, would be highly beneficial to the synthetic chemistry community.

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